molecular formula C17H24N2O4S B6056667 2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE

2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE

Cat. No.: B6056667
M. Wt: 352.5 g/mol
InChI Key: AWOCLZLCRLORJU-UHFFFAOYSA-N
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Description

2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms, making it a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

The synthesis of 2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of azepane derivatives with benzoxazepine intermediates under specific conditions. The process typically involves:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as ortho-aminophenols and haloalkanes.

    Introduction of the Azepane Moiety: This step involves the reaction of the benzoxazepine core with azepane derivatives, often facilitated by coupling agents or catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(AZEPANE-1-CARBONYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE include other benzoxazepine derivatives and azepane-containing compounds. These compounds share structural similarities but differ in their functional groups and specific biological activities. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

azepan-1-yl-(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)19-13-10-16(23-15-9-5-4-8-14(15)19)17(20)18-11-6-2-3-7-12-18/h4-5,8-9,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCLZLCRLORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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